molecular formula C10H10N2O4S B12555642 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- CAS No. 143248-72-0

2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-

Cat. No.: B12555642
CAS No.: 143248-72-0
M. Wt: 254.26 g/mol
InChI Key: GVXLHVZOVFVWHB-UHFFFAOYSA-N
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Description

2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the benzothiazinone structure. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzothiazin-4(3H)-one: Lacks the nitrooxy group, resulting in different chemical and biological properties.

    3-[2-(Nitrooxy)ethyl]-2H-1,3-Benzoxazin-4(3H)-one: Similar structure but with an oxygen atom in place of sulfur, leading to different reactivity and applications.

Uniqueness

2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is unique due to the presence of both the benzothiazinone core and the nitrooxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

143248-72-0

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

2-(4-oxo-2H-1,3-benzothiazin-3-yl)ethyl nitrate

InChI

InChI=1S/C10H10N2O4S/c13-10-8-3-1-2-4-9(8)17-7-11(10)5-6-16-12(14)15/h1-4H,5-7H2

InChI Key

GVXLHVZOVFVWHB-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2S1)CCO[N+](=O)[O-]

Origin of Product

United States

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